molecular formula C12H15ClN2O3S B2809645 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride CAS No. 1410793-13-3

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride

Cat. No.: B2809645
CAS No.: 1410793-13-3
M. Wt: 302.77
InChI Key: PYIJEOPNEUVOJC-UHFFFAOYSA-N
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Description

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of the Thiolan Group: The thiolan group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Oxidation to Form the Dioxo Group: The thiolan group is oxidized to form the 1,1-dioxo-1$l^{6}-thiolan moiety using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the Carbonyl Chloride Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the thiolan group or other parts of the molecule.

    Reduction: Reduction reactions can target the carbonyl chloride group or other reducible moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated precursors, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or mechanical properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-dioxo-1$l^{6}-thiolan-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carbonyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its indazole core and thiolan group are particularly noteworthy, as they can participate in a variety of chemical reactions and interactions.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c13-12(16)11-9-3-1-2-4-10(9)15(14-11)8-5-6-19(17,18)7-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIJEOPNEUVOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3CCS(=O)(=O)C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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